2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 957514-01-1
VCID: VC3847182
InChI: InChI=1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13)
SMILES: CCN1C=C(C(=N1)C)NC(=O)CCl
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide

CAS No.: 957514-01-1

Cat. No.: VC3847182

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide - 957514-01-1

Specification

CAS No. 957514-01-1
Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name 2-chloro-N-(1-ethyl-3-methylpyrazol-4-yl)acetamide
Standard InChI InChI=1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13)
Standard InChI Key IFCPJCYZNMTQGO-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C)NC(=O)CCl
Canonical SMILES CCN1C=C(C(=N1)C)NC(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide, reflecting its core structure:

  • A pyrazole ring (1H-pyrazol-4-yl) substituted with an ethyl group at position 1 and a methyl group at position 3.

  • An acetamide group (-NH-C(=O)-CH₂Cl) attached to the pyrazole’s 4-position, featuring a chlorine atom at the α-carbon .

Table 1: Chemical Identity Data

PropertyValueSource
IUPAC Name2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamidePubChem
CAS Registry Number957514-01-1PubChem , Fujifilm
Molecular FormulaC₈H₁₂ClN₃OPubChem , ChemSpider
SMILES NotationCCN1C=C(C(=N1)C)NC(=O)CClPubChem
InChIKeyIFCPJCYZNMTQGO-UHFFFAOYSA-NPubChem

The three-dimensional conformation reveals a planar pyrazole ring with the acetamide side chain adopting a staggered configuration, minimizing steric hindrance .

Physicochemical Properties

Computed and Experimental Properties

The compound’s physicochemical profile is critical for predicting its behavior in synthetic and biological systems:

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight201.65 g/molPubChem , ChemSpider
XLogP3-AA (Lipophilicity)0.7PubChem
Hydrogen Bond Donors1 (amide -NH)PubChem
Hydrogen Bond Acceptors2 (amide C=O, pyrazole N)PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area55.6 ŲPubChem

The moderate lipophilicity (XLogP3-AA: 0.7) suggests reasonable membrane permeability, while the polar surface area (55.6 Ų) indicates potential solubility in polar aprotic solvents .

Synthesis and Production

Methodological Gaps and Inferences

  • Nucleophilic Substitution: Reaction of chloroacetyl chloride with substituted pyrazole amines under basic conditions (e.g., triethylamine in dichloromethane).

  • Coupling Reactions: Use of carbodiimide coupling agents to link carboxylic acid derivatives to amine-functionalized pyrazoles .

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, though specific protocols remain proprietary .

Chemical Reactivity and Stability

Functional Group Reactivity

  • Chloroacetamide Moiety: The α-chlorine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols), enabling derivatization.

  • Pyrazole Ring: The aromatic system participates in electrophilic substitution, particularly at the less hindered 5-position .

  • Amide Group: Hydrolysis under acidic or basic conditions yields carboxylic acid and amine byproducts .

Stability Considerations

The compound is stable under ambient conditions but degrades upon prolonged exposure to moisture or UV light, necessitating storage in inert, opaque containers .

Applications and Research Findings

Investigational Uses

  • Agrochemical Research: Chloroacetamide derivatives are explored as herbicidal agents due to their inhibition of fatty acid elongation in plants .

  • Pharmaceutical Intermediates: The pyrazole-acetamide scaffold is a precursor in kinase inhibitor development, targeting enzymes like JAK3 and BTK .

Biological Activity

Preliminary in vitro studies suggest moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), though mechanisms remain unelucidated .

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